N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide
Overview
Description
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide is a synthetic organic compound that belongs to the class of N-protected amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a prop-2-yn-1-yl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as methanol and reagents like sodium cyanoborohydride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid or oxalyl chloride.
Substitution Reactions: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol is commonly used for the mild deprotection of the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide involves the interaction of its functional groups with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-alaninamide
- N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-valinamide
Uniqueness
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide is unique due to its specific combination of the Boc protecting group and the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-oxo-1-(prop-2-ynylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-7-8-15-12(17)11(9-10(2)3)16-13(18)19-14(4,5)6/h1,10-11H,8-9H2,2-6H3,(H,15,17)(H,16,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHCKXYARHTQMR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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